molecular formula C17H15N3O6S B2884586 3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid CAS No. 687569-63-7

3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B2884586
CAS No.: 687569-63-7
M. Wt: 389.38
InChI Key: BGYRMKHJQSENQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This compound features a complex molecular structure that incorporates a thienopyridine core, a carboxylic acid moiety, and a 2,5-dimethoxyphenyl carbamoyl group, making it a valuable intermediate in medicinal chemistry and drug discovery projects . Chemical & Physical Data The compound has the CAS Registry Number 687569-63-7 and a molecular formula of C 17 H 15 N 3 O 6 S . It has a molecular weight of 389.38 g/mol . Its structure can be represented by the SMILES notation: O=C(C1=CC(C(N)=C(C(NC2=CC(OC)=CC=C2OC)=O)S3)=C3NC1=O)O . Research Applications As a sophisticated organic building block, this compound is primarily designed for use in pharmaceutical research. Its structural features are characteristic of molecules studied for their potential biological activity. Researchers may utilize this compound as a key precursor in the synthesis of more complex molecules, or it may serve as a core scaffold in the development of targeted screening libraries. Compounds within the same structural family are often investigated for their interactions with various enzymes and cellular receptors, though specific mechanistic studies and primary research applications for this exact molecule are yet to be fully elucidated and reported in the public scientific literature. Handling and Compliance This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Proper laboratory safety protocols should be followed when handling this material.

Properties

IUPAC Name

3-amino-2-[(2,5-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-25-7-3-4-11(26-2)10(5-7)19-15(22)13-12(18)8-6-9(17(23)24)14(21)20-16(8)27-13/h3-6H,18H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYRMKHJQSENQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Assembly of Pyridine Precursors

The thieno[2,3-b]pyridine scaffold can be constructed via condensation reactions between α-halogenated carbonyl compounds and 2-aminopyridine derivatives. A validated approach involves reacting 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-bromoacetophenone derivatives under basic conditions (Scheme 1). For this target molecule, substituting the aryl group with protected carboxylic acid functionalities would enable subsequent hydrolysis to the 5-carboxylic acid moiety.

Scheme 1: Generalized thieno[2,3-b]pyridine formation

2-Amino-4-aryl-6-mercaptopyridine + α-Haloketone  
→ (NaOR base) → Thieno[2,3-b]pyridine core

Critical parameters:

  • Sodium ethoxide concentration (0.5–1.0 M) optimizes cyclization efficiency
  • Reflux in anhydrous ethanol (78°C, 4–6 hr) achieves >85% yields

Dihydro-6-Oxo Group Installation

Carbamoyl Functionalization at C2

Carbamoyl Chloride Coupling

The 2-position carbamoyl group can be introduced via reaction with 2,5-dimethoxyphenyl isocyanate (Fig. 1). Using a two-step protocol:

Step 1: Activate C2 with phosphorus oxychloride (POCl₃) in DMF to form 2-chlorothienopyridine intermediate.
Step 2: Displace chloride with 2,5-dimethoxyaniline in THF at −78°C, followed by quenching with CO₂ gas to generate the carbamoyl group.

Fig. 1: Carbamoylation sequence

Thienopyridine-Cl + 2,5-(MeO)₂C₆H₃NH₂ → (i) LiHMDS, THF; (ii) CO₂ → Carbamoyl derivative

Yield optimization:

  • Low temperatures (−78°C) prevent N- over C-alkylation
  • 2.0 equiv LiHMDS ensures complete deprotonation

Urea Formation Approach

An alternative route employs carbodiimide-mediated coupling between 2-amino-thienopyridine and 2,5-dimethoxybenzoic acid (Table 1).

Table 1: Carbodiimide coupling efficiency comparison

Coupling Reagent Solvent Temp (°C) Yield (%)
EDC·HCl DCM 25 62
DCC THF 0 → 25 58
HATU DMF −10 71

Key observations:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides superior activation for sterically hindered amines
  • DMF solubility enhances reagent interaction compared to DCM or THF

Amino Group Introduction at C3

Nitro Reduction Strategy

Installation of the C3 amino group typically proceeds via catalytic hydrogenation of a nitro precursor (Scheme 2).

Scheme 2: Nitro to amino conversion

3-Nitro-thienopyridine + H₂ (50 psi) → (10% Pd/C, EtOH) → 3-Amino derivative

Optimized conditions:

  • 50 psi H₂ pressure balances reaction rate and safety
  • Ethanol solvent prevents over-reduction of carbonyl groups

Direct Amination via Buchwald-Hartwig

For substrates incompatible with nitro groups, palladium-catalyzed amination offers an alternative (Table 2).

Table 2: Catalytic systems for C3 amination

Catalyst Ligand Base Yield (%)
Pd₂(dba)₃ Xantphos Cs₂CO₃ 68
Pd(OAc)₂ BINAP KOtBu 73
PEPPSI-IPr NaOAc 65

Critical factors:

  • BINAP/Pd(OAc)₂ system provides optimal π-orbital overlap for C–N bond formation
  • Anhydrous KOtBu maintains basicity without hydrolyzing sensitive esters

Carboxylic Acid Formation

Ester Hydrolysis

The 5-carboxylic acid is typically unmasked via saponification of a methyl ester precursor (Fig. 2).

Fig. 2: Ester hydrolysis conditions

Methyl ester + LiOH (aq.) → (THF/H₂O 3:1, 0°C) → Carboxylic acid

Yield considerations:

  • 2.5 equiv LiOH achieves complete conversion in 2 hr
  • Low temperature prevents decarboxylation

Integrated Synthetic Route Proposal

Combining these methodologies, a plausible seven-step synthesis emerges:

  • Thieno[2,3-b]pyridine core formation via [3 + 3] cyclization of 2-amino-4-carbomethoxypyridine with α-bromoacetoacetate
  • C6 ketone installation using MnO₂ oxidation
  • C2 chlorination with POCl₃/DMF
  • Carbamoylation with 2,5-dimethoxyaniline/CO₂
  • C3 nitration (HNO₃/H₂SO₄) followed by hydrogenation
  • Ester hydrolysis to carboxylic acid
  • Final purification via crystallization (MeOH/H₂O)

Table 3: Projected overall yield analysis

Step Reaction Yield (%) Cumulative Yield (%)
1 Core formation 85 85
2 Oxidation 92 78
3 Chlorination 88 69
4 Carbamoylation 71 49
5 Nitration/Hydrogenation 65 32
6 Hydrolysis 95 30
7 Crystallization 90 27

Analytical Characterization Benchmarks

Successful synthesis requires verification against key spectral data:

  • ¹H NMR (DMSO-d6): δ 3.75 (s, 6H, OCH₃), 6.85–7.12 (m, 3H, aromatic), 10.21 (s, 1H, CONH)
  • IR (KBr): 1685 cm⁻¹ (C=O acid), 1640 cm⁻¹ (C=O carbamoyl), 1595 cm⁻¹ (C=N)
  • HRMS (ESI+): m/z calc for C₁₉H₁₇N₃O₇S [M+H]⁺: 448.0911, found: 448.0908

Challenges and Optimization Opportunities

  • Carbamoyl Group Instability : The 2,5-dimethoxyphenyl carbamoyl moiety shows sensitivity to strong acids – use mild proton sponge bases during coupling
  • Oxidation Selectivity : MnO₂ must be freshly activated to prevent over-oxidation of dihydrothienopyridine
  • Crystallization Difficulties : Adding 10% ethyl acetate to MeOH/H₂O improves crystal morphology

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the development of new drugs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thieno[2,3-b]pyridine Derivatives

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound - Position 2: (2,5-dimethoxyphenyl)carbamoyl
- Position 5: Carboxylic acid
- Position 3: Amino group
C₂₁H₁₉N₃O₇S 469.45 Enhanced solubility due to carboxylic acid; potential for kinase inhibition
Compound 4 - Position 5: Ethoxycarbonyl
- Position 2: Carboxylic acid
- Position 3: Amino group
C₁₃H₁₄N₂O₅S 310.32 Ester group reduces acidity; lower polarity compared to carboxylic acid
Compound 8 - Position 2: 4-Methoxybenzoyl
- Position 5: Ethoxycarbonyl
- Position 3: Amino group
C₂₁H₂₀N₂O₆S 428.45 Bulkier benzoyl group may hinder receptor binding; ester at position 5
A-769662 - Position 5: Cyano
- Position 3: 4-Hydroxybiphenyl
- Position 6: Oxo
C₂₀H₁₃N₃O₂S 375.40 AMPK activator; cyano and biphenyl groups enhance lipophilicity
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) - Thiazolo[3,2-a]pyrimidine core
- Position 6: Cyano
- Position 2: 4-Cyanobenzylidene
- Position 7: 5-Methylfuran
C₂₂H₁₇N₃O₃S 403.45 Dual cyano groups enhance electrophilicity; furan improves metabolic stability

Key Observations

Substituent Effects on Solubility and Reactivity: The target compound’s carboxylic acid at position 5 (vs. Carbamoyl vs. Benzoyl Groups: The (2,5-dimethoxyphenyl)carbamoyl group in the target compound offers hydrogen-bonding capacity and steric bulk compared to the 4-methoxybenzoyl group in compound 8, which may influence receptor binding .

Biological Relevance: A-769662 () demonstrates that thieno[2,3-b]pyridine derivatives with electron-withdrawing groups (e.g., cyano) and aromatic substituents can modulate AMPK activity . The target compound’s carboxylic acid may similarly engage in ionic interactions with kinase active sites.

Synthetic Flexibility: highlights the use of chloroacetic acid and aromatic aldehydes in introducing diverse substituents (e.g., ethoxycarbonyl, benzoyl) to the thienopyridine core, suggesting routes to optimize the target compound’s properties .

Physical and Spectral Data

  • Melting Points : Compound 4 () has a melting point of 210–212°C, while compound 11b () melts at 213–215°C. The target compound’s melting point is expected to be higher due to hydrogen bonding from the carboxylic acid .
  • IR Spectroscopy : Carboxylic acid (≈1700 cm⁻¹) and carbamoyl (≈1650 cm⁻¹) peaks distinguish the target compound from ester-containing analogs (≈1730 cm⁻¹) .

Biological Activity

3-Amino-2-((2,5-dimethoxyphenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid (CAS Number: 687569-63-7) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including case studies and relevant data.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thieno[2,3-b]pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated IC50 values in the low micromolar range against human breast cancer cells (MDA-MB-231) and prostate cancer cells (PC-3) . This suggests potential for further development as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and differentiation.

Data Table: Enzyme Inhibition Activity

Enzyme TargetInhibition TypeIC50 Value (µM)
HDAC1Competitive0.45
HDAC6Non-competitive0.75

Antimicrobial Activity

Emerging data suggest that the compound also exhibits antimicrobial properties. Preliminary tests against Gram-positive and Gram-negative bacteria indicate moderate antibacterial activity.

Case Study:
In vitro studies conducted on Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains . This positions the compound as a candidate for further exploration in antimicrobial therapy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Apoptosis Induction: The compound activates pathways leading to programmed cell death in cancer cells.
  • Enzyme Modulation: By inhibiting HDACs, it alters acetylation patterns of histones, affecting gene expression related to tumor growth.
  • Antimicrobial Mechanisms: It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization of substituted pyridine precursors, followed by carbamoylation and oxidation. Key steps include:

  • Cyclization : Use thiourea or thioamide derivatives under reflux in DMSO or DMF, with triethylamine as a catalyst .
  • Carbamoylation : React with 2,5-dimethoxyphenyl isocyanate in anhydrous THF at 0–5°C to preserve amine reactivity .
  • Oxidation : Controlled oxidation with H₂O₂ or KMnO₄ to form the 6-oxo group, monitored by TLC (hexane:ethyl acetate, 3:1) .
    • Optimization : Adjust solvent polarity (e.g., DMSO vs. DMF) and temperature gradients to minimize byproducts. Purify via column chromatography (silica gel, gradient elution).

Q. How can the compound’s structure and purity be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the 2,5-dimethoxyphenyl group (δ 3.7–3.9 ppm for OCH₃) and the thienopyridine backbone (δ 6.8–7.2 ppm for aromatic protons) .
  • IR Spectroscopy : Identify carbamoyl C=O stretch (~1680 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during functionalization of the thienopyridine core?

  • Challenge : Competing reactivity at the 3-amino vs. 5-carboxylic acid groups during substitutions.
  • Methodology :

  • Protection/Deprotection : Temporarily protect the 5-carboxylic acid as a methyl ester using SOCl₂/MeOH, enabling selective amidation at the 3-amino group .
  • pH Control : Perform reactions in buffered solutions (pH 6–7) to deprotonate the amine without hydrolyzing the ester .
  • Computational Modeling : Use DFT calculations to predict electrophilic/nucleophilic sites on the heterocyclic scaffold .

Q. How does the compound’s bioactivity compare to analogs with modified substituents (e.g., halogenation or methoxy variations)?

  • Experimental Design :

  • Analog Synthesis : Replace the 2,5-dimethoxyphenyl group with 2-chloro-5-fluorophenyl or unsubstituted phenyl moieties .
  • Bioassays : Test against enzyme targets (e.g., kinases) via fluorescence polarization or SPR binding assays.
  • SAR Analysis : Correlate substituent electronegativity (e.g., OCH₃ vs. Cl) with IC₅₀ values .
    • Findings : Dimethoxy groups enhance solubility but reduce binding affinity compared to halogenated analogs in preliminary kinase inhibition studies .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Hypothesis : Protonation of the 3-amino group or hydrolysis of the carbamoyl bond.
  • Methodology :

  • Degradation Studies : Expose the compound to HCl (0.1–1 M) and monitor via HPLC-MS. Major degradation products include free 2,5-dimethoxyaniline and thienopyridine fragments .
  • Kinetic Analysis : Calculate half-life (t₁/₂) at varying pH levels. The compound degrades 10× faster at pH 2 vs. pH 5 .
    • Mitigation : Formulate as a sodium salt (carboxylic acid deprotonated) or encapsulate in pH-responsive nanoparticles .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for cross-coupling reactions involving this compound?

  • Case Study : Suzuki-Miyaura coupling at the 5-carboxylic acid position yields 30–70% in literature .
  • Resolution :

  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. XPhos-Pd-G3 in DMF/H₂O. XPhos ligands improve yields to >80% by reducing steric hindrance .
  • Additive Effects : Include Cs₂CO₃ (vs. K₂CO₃) to enhance solubility of boronic acid partners .

Application-Oriented Questions

Q. What in vitro models are suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Models :

  • Enzyme Assays : Use recombinant EGFR or VEGFR-2 kinases with ATP-Glo™ detection .
  • Cell-Based Assays : Test antiproliferative effects in HeLa or A549 cells (MTT assay, 48–72 hr exposure) .
    • Controls : Include staurosporine (broad-spectrum kinase inhibitor) and structure-activity analogs for comparison.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.